Histrelin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action in Research:

Applications in Research:

- Understanding the Hypothalamic-Pituitary-Gonadal Axis (HPGA): Histrelin can be used to study the function of the HPGA, a complex hormonal system that regulates reproduction. Researchers can use histrelin to assess the responsiveness of the pituitary gland to GnRH stimulation and evaluate the feedback mechanisms within the HPGA. Source: Physiology, by Linda S. Costanzo:

- Cancer Research: Certain cancers, such as prostate and breast cancer, are dependent on sex hormones for growth. Histrelin's ability to suppress sex hormone production makes it a potential therapeutic approach in these cancers. Researchers can use histrelin in pre-clinical studies to understand its effect on cancer cell growth and proliferation. Source: The Endocrine System, by S. S. Nussey and Andrew P. Foster:

- Treatment Development for Fertility Disorders: While histrelin can suppress fertility, it can also be used to treat certain infertility disorders. For example, researchers can use histrelin to regulate ovulation timing in some in vitro fertilization (IVF) protocols. Source: Current Diagnosis & Treatment: Obstetrics & Gynecology, by Alan H. DeCherney:

- Pubertal Suppression: Histrelin is being investigated for its potential use in pubertal suppression for transgender youth. By suppressing sex hormones, it can delay the development of secondary sex characteristics and allow for further exploration of gender identity. Source: Pubertal Suppression in Transgender Youth: )

Histrelin is a synthetic nonapeptide analogue of gonadotropin-releasing hormone, primarily used in medical settings for its ability to inhibit the secretion of gonadotropins. It is administered as a subcutaneous implant that releases the drug continuously over a period of twelve months. Histrelin is indicated for the treatment of advanced prostate cancer in adults and central precocious puberty in children. The compound works by initially stimulating the release of luteinizing hormone and follicle-stimulating hormone, which subsequently leads to down-regulation of gonadotropin secretion due to receptor desensitization in the pituitary gland .

Histrelin acts as a GnRH agonist. It binds to GnRH receptors on pituitary gonadotrophs, initially stimulating the release of Luteinizing hormone (LH) and Follicle-stimulating hormone (FSH) [, ]. However, with continued exposure, histrelin desensitizes the GnRH receptors, leading to a subsequent suppression of LH and FSH production [, ]. This decrease in gonadotropin hormones ultimately reduces sex hormone (testosterone and estrogen) levels.

Histrelin is generally well-tolerated, but some side effects can occur, including headache, hot flashes, and injection site reactions []. In some cases, more serious side effects like bone mineral density loss and increased cardiovascular risk have been reported []. It is crucial to consult with a healthcare professional before using histrelin to understand the potential risks and benefits.

Histrelin exhibits potent biological activity as a gonadotropin-releasing hormone agonist. By binding to GnRH receptors in the pituitary gland, it leads to an initial surge in gonadotropin release followed by a significant reduction in sex hormone levels, including testosterone and estrogen. This mechanism results in "chemical castration," which is beneficial for managing conditions like advanced prostate cancer and precocious puberty. Common side effects include hot flashes, decreased libido, and potential mood changes .

Histrelin's primary applications include:

- Advanced Prostate Cancer: It reduces testosterone levels, which can help manage symptoms associated with this condition.

- Central Precocious Puberty: Histrelin is used to delay premature sexual development in children.

- Research: Due to its action on gonadotropin release, it serves as a valuable tool in endocrinological studies .

Interactions with other drugs have been noted, particularly concerning other gonadotropin-releasing hormone analogues such as leuprolide and goserelin. While histrelin's effects are generally predictable due to its mechanism of action, concurrent use with other medications that influence hormonal pathways may lead to altered efficacy or increased side effects. Monitoring is recommended when histrelin is used alongside other hormonal therapies .

Several compounds share structural similarities or pharmacological actions with histrelin. Here’s a comparison highlighting their uniqueness:

| Compound | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Leuprolide | Similar peptide structure | Prostate cancer treatment | Longer half-life; often used for endometriosis |

| Goserelin | Similar peptide structure | Prostate cancer; endometriosis | Administered via subcutaneous implant |

| Triptorelin | Similar peptide structure | Prostate cancer; IVF protocols | Used in fertility treatments |

| Degarelix | Different structure | Advanced prostate cancer | Non-peptide GnRH antagonist; rapid action |

| Relugolix | Different structure | Prostate cancer | Oral administration; rapid suppression of testosterone |

Histrelin's unique positioning lies in its dual application for both adult and pediatric conditions, as well as its specific formulation as a long-acting implant that provides sustained therapeutic levels over an extended period .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Sequence

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/Histrelin/ is indicated in the palliative treatment of advanced prostate cancer. /Included in US product label/

/Histrelin/ is a gonadotropin releasing hormone (GnRH) agonist indicated for the treatment of children with central precocious puberty (CPP). /Included in US product label/

Pharmacology

ATC Code

L02 - Endocrine therapy

L02A - Hormones and related agents

L02AE - Gonadotropin releasing hormone analogues

L02AE05 - Histrelin

Mechanism of Action

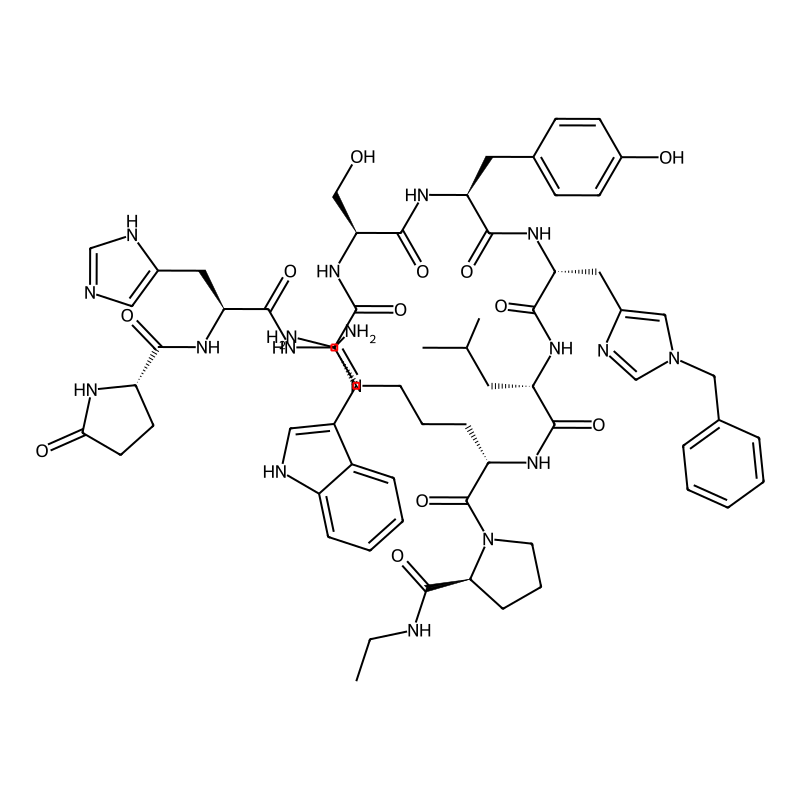

Histrelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone [LHRH], gonadorelin).

Histrelin is a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. After initial administration of histrelin, there is a transient surge in circulating concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and gonadal steroids (testosterone and dihydrotestosterone in males). Following chronic and continuous administration of histrelin (generally, 2-4 weeks after initiation of therapy), a sustained decrease in LH and FSH secretion and a marked reduction in serum testosterone concentrations are observed. Reductions in serum testosterone concentrations in males receiving histrelin are comparable to those achieved after surgical castration (i.e., less than 50 ng/dL).

Histrelin acetate, an LH-RH agonist, acts as a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. Both animal and human studies indicate that following an initial stimulatory phase, chronic, subcutaneous administration of histrelin acetate desensitizes responsiveness of the pituitary gonadotropin which, in turn, causes a reduction in testicular steroidogenesis. In humans, administration of histrelin acetate results in an initial increase in circulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in concentration of gonadal steroids (testosterone and dihydrotestosterone in males). However, continuous administration of histrelin acetate results in decreased levels of LH and FSH. In males, testosterone is reduced to castrate levels. These decreases occur within 2 to 4 weeks after initiation of treatment.

The possible direct effect of gonadotropin-releasing hormone (GnRH) and a potent GnRH agonist [( imBzl )-D- His6 -Pro9-NEt]-GnRH on basal and human chorionic gonadotropin (hCG)-stimulated progesterone, androstenedione, and estradiol production by cultured human luteal cells was examined. Luteal cells from the early or midluteal phase of the menstrual cycle responded to hCG stimulation with two to fivefold increases in steroid production in both short-term (4 hours) and long-term (up to 144 hours) culture in chemically defined medium without serum. After 48 hours in this system, levels of androstenedione and estradiol were very low, and progesterone was the predominant steroid produced. The addition of GnRH or a potent GnRH agonist to the medium had no effect on either basal or hCG-stimulated steroid secretion. When luteal cells were cultured longer (for up to 10 days) in the presence of serum, GnRH agonist caused no significant alteration of either basal or hCG-stimulated progesterone production. Collectively, these results support the conclusion that GnRH and its potent agonist do not act directly on human corpora luteal cells to modulate steroidogenesis.

KEGG Target based Classification of Drugs

Rhodopsin family

Gonadotropin-releasing hormone

GNRHR [HSA:2798] [KO:K04280]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Drug excretion studies have not been performed for histrelin.

The apparent volume of distribution of histrelin following a subcutaneous bolus dose of histrelin (Vantas, Endo Pharmaceuticals, 500 mcg) in healthy volunteers was 58.4 ± 7.86 L.

In prostate cancer patients (n=17) administered a histrelin implant (Vantas, Endo Pharmaceuticals) the apparent clearance was 174 ± 56.5 mL/min (mean ± SD).

Histrelin acetate is not active when given orally.

Following subcutaneous insertion of a histrelin acetate implant in patients with advanced prostate cancer, peak serum concentrations of histrelin occurred at a median of 12 hours; the drug is delivered continuously at a rate of 50-60 ug daily over 12 months.

Following subcutaneous insertion of one Vantas (histrelin implant) 50 mg implant in advanced prostate cancer patients (n = 17), peak serum concentrations of 1.10 +/- 0.375 ng/mL (mean +/- SD) occurred at a median of 12 hours.

The average rate of subcutaneous drug release from 41 implants assayed for residual drug content was 56.7 +/- 7.71 ug/day over the 52 week dosing period.

For more Absorption, Distribution and Excretion (Complete) data for HISTRELIN (8 total), please visit the HSDB record page.

Metabolism Metabolites

An in vitro drug metabolism study using human hepatocytes identified a single histrelin metabolite resulting from C-terminal dealkylation. Peptide fragments resulting from hydrolysis are also likely metabolites.

Associated Chemicals

Wikipedia

Spiramycin

FDA Medication Guides

Histrelin Acetate

IMPLANT;SUBCUTANEOUS

ENDO PHARM

04/22/2022

Drug Warnings

Like other GnRH agonists, histrelin causes a transient increase in serum testosterone concentrations during the first week of treatment. Worsening of signs and/or symptoms of prostate cancer and/or development of new manifestations (e.g., bone pain, neuropathy, hematuria, ureteral or bladder outlet obstruction) may occur during the first few weeks of therapy.

Cases of ureteral obstruction and spinal cord compression, which may contribute to paralysis with or without fatal complications, have been reported with GnRH agonists. Patients with metastatic vertebral lesions and/or urinary tract obstruction should be closely observed during the first few weeks of therapy. If spinal cord compression or renal impairment develops, standard treatment of these complications should be instituted.

Anaphylactic reactions have been reported with synthetic gonadotropin-releasing hormone (GnRH) or GnRH agonists.

For more Drug Warnings (Complete) data for HISTRELIN (16 total), please visit the HSDB record page.

Biological Half Life

The mean terminal half-life of the drug following subcutaneous injection of a single 500-ug dose was approximately 3.92 hours in healthy men.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Dates

2: Gillis D, Karavani G, Hirsch HJ, Strich D. Time to menarche and final height after histrelin implant treatment for central precocious puberty. J Pediatr. 2013 Aug;163(2):532-6. doi: 10.1016/j.jpeds.2013.01.021. Epub 2013 Feb 26. PubMed PMID: 23485026.

3: Lewis KA, Eugster EA. Random luteinizing hormone often remains pubertal in children treated with the histrelin implant for central precocious puberty. J Pediatr. 2013 Mar;162(3):562-5. doi: 10.1016/j.jpeds.2012.08.038. Epub 2012 Oct 3. PubMed PMID: 23040793.

4: Shore N, Cookson MS, Gittelman MC. Long-term efficacy and tolerability of once-yearly histrelin acetate subcutaneous implant in patients with advanced prostate cancer. BJU Int. 2012 Jan;109(2):226-32. doi: 10.1111/j.1464-410X.2011.10370.x. Epub 2011 Aug 18. PubMed PMID: 21851539.

5: Djavan B, Schlegel P, Salomon G, Eckersberger E, Sadri H, Graefen M. Analysis of testosterone suppression in men receiving histrelin, a novel GnRH agonist for the treatment of prostate cancer. Can J Urol. 2010 Aug;17(4):5265-71. PubMed PMID: 20735905.

6: Hirsch HJ, Lahlou N, Gillis D, Strich D, Rosenberg-Hagen B, Chertin B, Farkas A, Hartman H, Spitz IM. Free alpha-subunit is the most sensitive marker of gonadotropin recovery after treatment of central precocious puberty with the histrelin implant. J Clin Endocrinol Metab. 2010 Jun;95(6):2841-4. doi: 10.1210/jc.2009-2078. Epub 2010 Mar 25. PubMed PMID: 20339028.

7: Deeks ED. Histrelin: in advanced prostate cancer. Drugs. 2010 Mar 26;70(5):623-30. doi: 10.2165/11204800-000000000-00000. Review. PubMed PMID: 20329807.

8: Ricker JM, Foody WF, Shumway NM, Shaw JC. Drug-induced liver injury caused by the histrelin (Vantus) subcutaneous implant. South Med J. 2010 Jan;103(1):84-6. doi: 10.1097/SMJ.0b013e3181c376a6. PubMed PMID: 19996852.

9: Rahhal S, Clarke WL, Kletter GB, Lee PA, Neely EK, Reiter EO, Saenger P, Shulman D, Silverman L, Eugster EA. Results of a second year of therapy with the 12-month histrelin implant for the treatment of central precocious puberty. Int J Pediatr Endocrinol. 2009;2009:812517. doi: 10.1155/2009/812517. Epub 2009 Feb 26. PubMed PMID: 19956699; PubMed Central PMCID: PMC2777002.

10: Lewis KA, Eugster EA. Experience with the once-yearly histrelin (GnRHa) subcutaneous implant in the treatment of central precocious puberty. Drug Des Devel Ther. 2009 Sep 21;3:1-5. PubMed PMID: 19920916; PubMed Central PMCID: PMC2769233.